molecular formula C22H26N2O3 B1230264 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide

Cat. No.: B1230264
M. Wt: 366.5 g/mol
InChI Key: ZPVUAOURUGLWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of ML053 involves the synthesis of a highly sensitive dye that can be used for visualizing DNA. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated to be less hazardous and can be viewed with blue-light or ultraviolet excitation .

Chemical Reactions Analysis

ML053 undergoes various chemical reactions, primarily focusing on its interaction with nucleic acids. The compound is designed to bind to DNA and RNA, allowing for visualization under specific lighting conditions. The major products formed from these reactions are the stained nucleic acids, which can be observed in gel electrophoresis .

Scientific Research Applications

ML053 is widely used in scientific research for its ability to stain DNA and RNA in gels. Its applications include:

Mechanism of Action

The mechanism of action of ML053 involves its binding to nucleic acids. The compound intercalates between the base pairs of DNA or RNA, allowing it to fluoresce under specific lighting conditions. This fluorescence enables the visualization of nucleic acids in gels, making it easier to analyze genetic material .

Comparison with Similar Compounds

ML053 is compared with other DNA gel stains such as ethidium bromide and SYBR Safe DNA Gel Stain. Unlike ethidium bromide, ML053 is designed to be less mutagenic and safer for laboratory use. Similar compounds include:

ML053 stands out due to its balance of safety and sensitivity, making it a preferred choice in many research settings.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide

InChI

InChI=1S/C22H26N2O3/c1-16-6-5-11-24(15-16)21(17-7-3-2-4-8-17)22(25)23-18-9-10-19-20(14-18)27-13-12-26-19/h2-4,7-10,14,16,21H,5-6,11-13,15H2,1H3,(H,23,25)

InChI Key

ZPVUAOURUGLWNO-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide
Reactant of Route 5
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide

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